Uracil
Overview
Description
Uracil is a naturally occurring pyrimidine derivative and one of the four nucleotide bases in ribonucleic acid (RNA). It pairs with adenine through two hydrogen bonds, replacing thymine in RNA. This compound is a planar, unsaturated compound that can absorb light and is involved in the transmission of hereditary characteristics .
Synthetic Routes and Reaction Conditions:
Cyclization of Ureidomethylene-Acetoacetate: This method involves the cyclization of ureidomethylene-acetoacetate to produce this compound derivatives.
Reaction with Amides: this compound derivatives can be synthesized by reacting 1,3-oxazine-2,4-diones with amides.
Lithiation: Introduction of an arylsulfanyl group into this compound by lithiation.
Nucleophilic Substitution: Introduction of an aryl sulfanyl group into this compound by nucleophilic substitution of the halogen in 6-chloropyrimidines.
Industrial Production Methods:
One-Pot Synthesis: A new efficient, low-cost, eco-friendly, and highly scalable one-pot method for the synthesis of this compound derivatives from readily available 6-chlorothis compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: this compound undergoes substitution reactions, such as nucleophilic substitution, where halogen atoms are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophilic Substitution: Halogenated this compound derivatives, nucleophiles like amines and thiols.
Major Products:
Oxidation Products: Various oxidized forms of this compound.
Reduction Products: Dihydro derivatives of this compound.
Substitution Products: Aryl and alkyl substituted this compound derivatives.
Scientific Research Applications
Uracil and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Integral component of RNA, playing a crucial role in genetic coding, decoding, and expression.
Industry: Utilized in the production of pharmaceuticals and as intermediates in organic synthesis.
Mechanism of Action
Uracil exerts its effects primarily through its incorporation into RNA, where it pairs with adenine during transcription. In the case of its derivative, 5-fluorothis compound, the mechanism involves inhibition of thymidylate synthase, leading to disruption of DNA synthesis and function .
Comparison with Similar Compounds
Thymine: Similar to uracil but contains a methyl group at the 5-position.
Cytosine: Another pyrimidine base found in both DNA and RNA.
Adenine and Guanine: Purine bases that pair with thymine/uracil and cytosine, respectively.
Uniqueness of this compound:
RNA Specificity: this compound is unique in that it is found exclusively in RNA, replacing thymine which is found in DNA.
Role in RNA Stability: The absence of a methyl group in this compound (compared to thymine) may contribute to the structural flexibility and function of RNA.
Properties
IUPAC Name |
1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAKRJDGNUQOIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Record name | uracil | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Uracil | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28806-15-7 | |
Record name | 2,4(1H,3H)-Pyrimidinedione, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28806-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4021424 | |
Record name | Uracil | |
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Molecular Weight |
112.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |
Record name | Uracil | |
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Record name | Uracil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |
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Solubility |
3.6 mg/mL | |
Record name | Uracil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03419 | |
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Record name | Uracil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |
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CAS No. |
66-22-8, 51953-14-1, 51953-20-9, 2920-92-5, 24897-50-5 | |
Record name | Uracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,4-Pyrimidinediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51953-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4(1H)-Pyrimidinone, 2-hydroxy- | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=51953-20-9 | |
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Record name | 2,4(1H,3H)-Pyrimidinedione-14C | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=2920-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Uracil [USAN:JAN] | |
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Record name | Uracil | |
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Record name | uracil | |
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Record name | Uracil-5-d | |
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Record name | uracil | |
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Record name | 2,4(1H,3H)-Pyrimidinedione | |
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Record name | Uracil | |
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Record name | Uracil | |
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Record name | URACIL | |
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Record name | Uracil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |
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Melting Point |
330 °C | |
Record name | Uracil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03419 | |
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Record name | Uracil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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